Bienvenue dans la boutique en ligne BenchChem!

GW768505A free base

Kinase Inhibition Angiogenesis Enzymatic Assay

GW768505A free base is a structurally optimized dual VEGFR2/Tie-2 inhibitor featuring a critical 5-position diarylurea moiety essential for sub-nanomolar potency. This furo[2,3-d]pyrimidine scaffold confers >100-fold enhanced activity versus analogs lacking the urea group. Validated for oral efficacy in HT-29 xenograft models. Select this compound for preclinical angiogenesis studies requiring balanced dual-target blockade and oral bioavailability.

Molecular Formula C27H19F4N5O3
Molecular Weight 537.5 g/mol
Cat. No. B1663866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW768505A free base
Synonyms4-Amino-5-[4-[[[[2-fluoro-5-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenyl]-6-(4-                              methoxyphenyl)furo[2,3-d]pyrimidine Hydrochloride;  N-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-                              d]pyrimidin-5
Molecular FormulaC27H19F4N5O3
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F
InChIInChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37)
InChIKeyFGZIONRFHVNRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW768505A (CAS 501693-25-0): A Furo[2,3-d]pyrimidine-Based Dual VEGFR2/Tie-2 Inhibitor for Anti-Angiogenic Research Procurement


N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, commonly designated as GW768505A or Compound 8a (CAS 501693-25-0), is a synthetic small-molecule kinase inhibitor belonging to the 4-amino-furo[2,3-d]pyrimidine class [1]. This compound functions as a potent, ATP-competitive dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and Tunica Interna Endothelial Cell Kinase 2 (Tie-2/TEK), two receptor tyrosine kinases centrally implicated in tumor angiogenesis [2]. It is characterized by a 5-position diarylurea moiety, a structural feature demonstrated to be critical for achieving potent dual inhibitory activity against both VEGFR2 and Tie-2 [3]. The compound is supplied as a free base with a molecular formula of C27H19F4N5O3 and a molecular weight of 537.47 g/mol [4].

Why Generic Substitution Fails for N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea (GW768505A)


Substitution of GW768505A with a generic VEGFR2 or Tie-2 inhibitor is scientifically untenable due to the compound's precise structural optimization for dual-target pharmacology and validated oral bioavailability. The furo[2,3-d]pyrimidine core and, critically, the 5-position diarylurea moiety are not interchangeable features; the presence of this urea group confers a >100-fold enhancement in enzyme inhibitory activity against VEGFR2 and Tie-2 compared to analogs lacking this moiety [1]. Furthermore, the specific 2-fluoro-5-(trifluoromethyl)phenyl substitution on the urea terminus was selected from an extensive structure-activity relationship (SAR) campaign to balance sub-nanomolar potency with high oral pharmacokinetic exposure in vivo [2]. Consequently, simply switching to another in-class inhibitor, such as a different diarylurea analog (e.g., 8b, 8d) or a structurally distinct VEGFR2 inhibitor, will not recapitulate the unique combination of dual enzyme potency, cellular activity, and oral anti-tumor efficacy that defines GW768505A as a preclinical tool compound [3].

Quantitative Evidence Guide for GW768505A: A Systematic Differentiation from Closest Analogs


Dual VEGFR2 and Tie-2 Enzyme Inhibition: Potency Differentiation from Diarylurea Analogs 8b and 8d

GW768505A (Compound 8a) exhibits sub-nanomolar inhibitory potency against both VEGFR2 and Tie-2 kinases. This dual potency profile is distinguished from the closest analogs, 8b and 8d, which have different urea termini. While 8a, 8b, and 8d are all potent VEGFR2 inhibitors (IC50 ≤ 1.9 nM), 8a demonstrates a balanced and highly potent dual inhibition profile, with a Tie-2 IC50 of 7.76 nM, outperforming 8d (IC50 = 7.08 nM) against Tie-2 and maintaining a tighter VEGFR2 IC50 compared to 8b (VEGFR2 IC50 = 1.9 nM) [1]. The original discovery paper further contextualizes this by showing that the unsubstituted phenylurea analog is >100-fold less potent, confirming the essential contribution of the 2-fluoro-5-(trifluoromethyl)phenyl group to the high affinity [2].

Kinase Inhibition Angiogenesis Enzymatic Assay

Cellular VEGFR2 and Tie-2 Autophosphorylation: Functional Differentiation from Analogs 8b and 8c

At the cellular level, GW768505A (8a) potently suppresses ligand-induced autophosphorylation of both VEGFR2 and Tie-2, confirming its functional dual antagonism in a physiological context. Direct comparison with structurally close diarylurea analogs 8b and 8c reveals that 8a is uniquely potent in inhibiting both pathways. While 8b (IC50 = 7 nM) shows comparable VEGFR2 cellular activity, it is significantly weaker against Tie-2 (IC50 = 70 nM). Analog 8c is inactive against VEGFR2 at tested concentrations and shows only weak Tie-2 inhibition (IC50 = 330 nM) [1]. In stark contrast, 8a achieves potent and balanced cellular inhibition of both VEGFR2 (IC50 = 7 nM) and Tie-2 (IC50 = 11 nM) [1].

Cellular Assay Receptor Phosphorylation Anti-Angiogenic

Oral Bioavailability: Pharmacokinetic Differentiation from In-Class Diarylurea Analogs

GW768505A (8a) was specifically profiled for oral pharmacokinetics (PK) and demonstrated high systemic exposure following oral administration, a critical feature for its utility as an in vivo tool compound. This property is not uniform across the 4-amino-5-diarylurea-furo[2,3-d]pyrimidine class. The research publication explicitly states that 8a was selected for in vivo xenograft studies specifically because of its high PK exposure through oral administration [1]. While the publication does not provide a full PK table for all comparators, the selection of 8a for oral dosing implies a superior PK profile compared to other potent enzyme inhibitors in the series (e.g., 8b, 8c) which were not advanced to oral efficacy models [1].

Pharmacokinetics Oral Bioavailability Drug-like Properties

In Vivo Anti-Tumor Efficacy in HT-29 Xenograft Model: Validated Oral Activity

GW768505A (8a) demonstrates significant anti-tumor efficacy in vivo following once-daily oral administration, a key differentiator from many preclinical kinase inhibitors that require intraperitoneal or intravenous dosing. In a mouse HT-29 human colon cancer xenograft model, 8a achieved marked tumor growth inhibition, establishing its utility as an orally bioavailable anti-angiogenic agent [1]. This in vivo validation sets it apart from a vast number of structurally related furo[2,3-d]pyrimidines and other VEGFR2 inhibitors that lack demonstrated oral efficacy. While a direct comparator arm (e.g., another analog) is not included in the same study, the successful demonstration of oral efficacy is itself a class-level differentiator, as many VEGFR2/Tie-2 inhibitors fail to translate in vitro potency to in vivo oral activity [1].

Xenograft In Vivo Efficacy Tumor Growth Inhibition

Optimal Research and Preclinical Application Scenarios for GW768505A Based on Evidenced Differentiation


Oral In Vivo Tumor Angiogenesis Studies

GW768505A is the optimal tool compound for preclinical xenograft or syngeneic tumor models where oral dosing is required to study the combined effects of VEGFR2 and Tie-2 inhibition on tumor angiogenesis and growth. Its demonstrated oral efficacy in the HT-29 xenograft model validates its use in such studies, reducing the experimental variability associated with parenteral administration [1].

Dual VEGFR2/Tie-2 Pathway Mechanistic Studies

For in vitro and ex vivo investigations requiring potent and balanced blockade of both VEGFR2 and Tie-2 signaling pathways, GW768505A is the most appropriate selection among the 4-amino-5-diarylurea-furo[2,3-d]pyrimidine series. Its sub-10 nM IC50 values in both enzymatic and cellular autophosphorylation assays provide a clear functional readout for dual pathway inhibition, in contrast to analogs like 8b or 8c which exhibit unbalanced or weak cellular activity [2].

Structure-Activity Relationship (SAR) Comparator Studies

GW768505A serves as a key reference compound in SAR studies aimed at understanding the contribution of the diarylurea moiety and its specific 2-fluoro-5-(trifluoromethyl)phenyl terminus to dual kinase inhibition, cellular potency, and oral bioavailability. Its well-characterized profile relative to analogs 8b, 8c, and 8d makes it an essential control for benchmarking new chemical entities within the furo[2,3-d]pyrimidine chemical space [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW768505A free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.